![molecular formula C11H13Cl B2412614 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 861094-02-2](/img/structure/B2412614.png)
1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C11H13Cl. It is an organic compound that belongs to the class of chloromethylated aromatic compounds . It is used as a key material for synthesizing dye pigments and as a fluorescent brightening agent .
Synthesis Analysis
The synthesis of 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene can be achieved through the Blanc chloromethylation reaction. This involves the reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by Lewis acids such as zinc chloride . The reaction involves mixing formaldehyde or paraformaldehyde with naphthalene, concentrated hydrochloric acid, and a catalyst, followed by stirring and reacting for a period at a certain temperature .Molecular Structure Analysis
The molecular structure of 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene consists of a naphthalene ring with a chloromethyl group attached. The equilibrium structure for the ground state shows that the naphthalene ring is planar, and also the carbon atoms of the methylene group are lying approximately in the plane .Chemical Reactions Analysis
The chemical reactions involving 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene are typically electrophilic substitutions. For example, the Blanc chloromethylation reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a chloromethyl group .Scientific Research Applications
- Synthesis Methods : HCPs are permanent microporous polymer materials synthesized through post-crosslinking of polymer precursors, direct single-step polycondensation reactions of functional monomers, or crosslinking using external crosslinkers .
- Applications :
Hypercrosslinked Porous Polymers (HCPs)
Ultra-High Porous Carbon Materials
Mechanism of Action
Mode of Action
Chloromethyl groups in other compounds have been shown to interact with various biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
It’s important to note that any compound with a chloromethyl group has the potential to interact with various biochemical pathways, depending on its specific targets .
Result of Action
Compounds with chloromethyl groups can potentially cause various cellular effects depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene interacts with its targets and its overall stability .
Safety and Hazards
Future Directions
The future directions for 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene could involve its use in the synthesis of other organic compounds. For example, Selectfluor F-TEDA-BF4, a reagent for electrophilic fluorination, is one of the most efficient and popular reagents for this purpose . The development of safer and more efficient methods for the synthesis and use of 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene could be a potential area of future research.
properties
IUPAC Name |
1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICFNHGBZXNUPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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